molecular formula C12H11Cl2NO4 B056211 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid CAS No. 119209-27-7

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid

Cat. No. B056211
M. Wt: 304.12 g/mol
InChI Key: KTXGWKXVQGCPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic uses in various neurological disorders. DCP-LA belongs to the family of compounds known as pyrrolidine dithiocarbamates, which have been shown to possess antioxidant and anti-inflammatory properties.

Mechanism Of Action

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.

Biochemical And Physiological Effects

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which may be beneficial in studying various cellular processes. However, one limitation of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

1. Further studies are needed to investigate the potential therapeutic uses of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in various neurological disorders.
2. The mechanisms underlying the neuroprotective effects of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid need to be further elucidated.
3. The potential toxicity of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid at high concentrations needs to be further investigated.
4. The development of more potent and selective analogs of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid may lead to the discovery of novel therapeutic agents for neurological disorders.
5. The potential use of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid as a dietary supplement or nutraceutical needs to be investigated.

Scientific Research Applications

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research has shown that 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid possesses neuroprotective properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

properties

CAS RN

119209-27-7

Product Name

2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid

Molecular Formula

C12H11Cl2NO4

Molecular Weight

304.12 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid

InChI

InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17)

InChI Key

KTXGWKXVQGCPAR-UHFFFAOYSA-N

SMILES

CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl

synonyms

2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
2-DCO-2-Me-butenoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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